molecular formula C18H16BrN3O4 B11546302 2-(4-bromo-2-methoxyphenoxy)-N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11546302
M. Wt: 418.2 g/mol
InChI Key: UCHUAVYEWRZKTR-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenoxy group and an indole-based hydrazide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the brominated phenoxy intermediate. This intermediate is then reacted with an indole-based hydrazide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced hydrazides, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving brominated phenoxy and indole-based compounds.

    Medicine: The compound’s unique structure suggests potential pharmacological activities, making it a candidate for drug discovery and development.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with molecular targets in biological systems. The brominated phenoxy group and the indole-based hydrazide moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-methoxyphenoxy)acetohydrazide: A simpler analog without the indole moiety.

    N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide: Lacks the brominated phenoxy group.

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to the combination of the brominated phenoxy group and the indole-based hydrazide moiety. This dual functionality provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16BrN3O4

Molecular Weight

418.2 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C18H16BrN3O4/c1-10-3-5-13-12(7-10)17(18(24)20-13)22-21-16(23)9-26-14-6-4-11(19)8-15(14)25-2/h3-8,20,24H,9H2,1-2H3

InChI Key

UCHUAVYEWRZKTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)COC3=C(C=C(C=C3)Br)OC)O

Origin of Product

United States

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